molecular formula C22H26N2O3 B8234107 6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate

6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate

Cat. No. B8234107
M. Wt: 366.5 g/mol
InChI Key: HREFEKMBLJVPDQ-UHFFFAOYSA-N
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Description

6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoreactive Polymethacrylates for Image Storage : Research by Hatada et al. (1997) focuses on polymethacrylates with azobenzene moiety as photoreactive side-chain mesogenic groups. Their study demonstrates the potential of these compounds in image storage applications, with the ability to achieve high-resolution storage stable at room temperature for extended periods (Hatada et al., 1997).

  • Liquid-Crystalline Properties for Photochemical Studies : Czapla et al. (1993) synthesized new copolymethacrylates with azo-chromophores in the side chain. Their work explores the liquid-crystalline properties of these compounds, which are suitable for photochemical studies, highlighting the influence of copolymer composition on their thermal properties (Czapla et al., 1993).

  • Hyperbranched Azobenzene-Containing Polymers : Jin et al. (2004) discuss the synthesis of hyperbranched homopolymer and copolymers using an azobenzene-containing inimer. Their study reveals the effect of polymer structure on the trans–cis isomerization properties of branched polymers, highlighting the importance of structural factors in determining photochemical properties (Jin et al., 2004).

  • Diblock Copolymers for Photoisomerization : Sin et al. (2005) synthesized homopolymers and diblock copolymers of azobenzene methacrylates. Their research examines the trans−cis photoisomerization rates in aqueous micellar solutions, contributing to the understanding of the behavior of these polymers in different environments (Sin et al., 2005).

  • Photoinduced Anisotropy in Liquid Crystalline Copolymers : Tian et al. (1999) investigated liquid-crystalline copolymers with azobenzene moieties as photoreactive mesogenic units. Their study focuses on the photoinduced anisotropy of these polymers, showing their potential in applications requiring photoresponsive materials (Tian et al., 1999).

  • Functional Composite Materials : Liu et al. (2018) explored the use of azo-derivatives in creating responsive materials, such as composites of polyazo-derivative grafted cellulose nanocrystals. Their research demonstrates the potential of these materials in applications like visual acid-alkali measurement and reversible optical storage (Liu et al., 2018).

properties

IUPAC Name

6-(4-phenyldiazenylphenoxy)hexyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-18(2)22(25)27-17-9-4-3-8-16-26-21-14-12-20(13-15-21)24-23-19-10-6-5-7-11-19/h5-7,10-15H,1,3-4,8-9,16-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREFEKMBLJVPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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